

# "N-(4-tert-Butylphenyl)acetamide" CAS number and molecular structure

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## Compound of Interest

Compound Name: *N*-(4-tert-Butylphenyl)acetamide

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## An In-Depth Technical Guide to N-(4-tert-Butylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-(4-tert-Butylphenyl)acetamide**, a member of the acetanilide family, is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core attributes, including its chemical identity, structural formula, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological activities are still under investigation, this document will also touch upon the broader context of acetamide derivatives in drug discovery.

## Chemical Identity and Molecular Structure

CAS Number: 20330-45-4[\[1\]](#)[\[2\]](#)

Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO[\[2\]](#)[\[3\]](#)

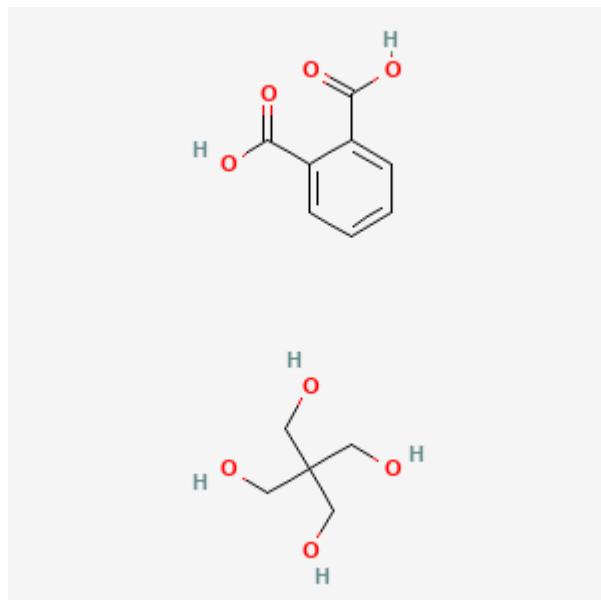
Molecular Weight: 191.27 g/mol [\[2\]](#)[\[3\]](#)

IUPAC Name: **N-(4-tert-butylphenyl)acetamide**[\[1\]](#)

Synonyms: 4'-tert-Butylacetanilide, 4-tert-Butylacetanilide, N-[4-(1,1-dimethylethyl)phenyl]acetamide[1][3]

Molecular Structure:

The molecular structure of **N-(4-tert-Butylphenyl)acetamide** consists of an acetamide group attached to a benzene ring, which is substituted with a tert-butyl group at the para position.



**Figure 1.** 2D Molecular Structure of **N-(4-tert-Butylphenyl)acetamide**.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-tert-Butylphenyl)acetamide** is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Physical State	Off-white to light brown solid	[3]
Melting Point	168-170 °C	[3]
Boiling Point (Predicted)	333.1 ± 21.0 °C	[3]
Density (Predicted)	1.010 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	15.13 ± 0.70	[3]

## Synthesis of N-(4-tert-Butylphenyl)acetamide

The synthesis of **N-(4-tert-Butylphenyl)acetamide** is typically achieved through the acetylation of 4-tert-butylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine.

## General Experimental Protocol: Acetylation of 4-tert-butylaniline

This protocol describes a standard laboratory procedure for the synthesis of **N-(4-tert-Butylphenyl)acetamide**.

### Materials:

- 4-tert-butylaniline
- Acetic anhydride
- Anhydrous Sodium Acetate
- Hydrochloric acid (HCl)
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers
- Büchner funnel and flask
- Filter paper

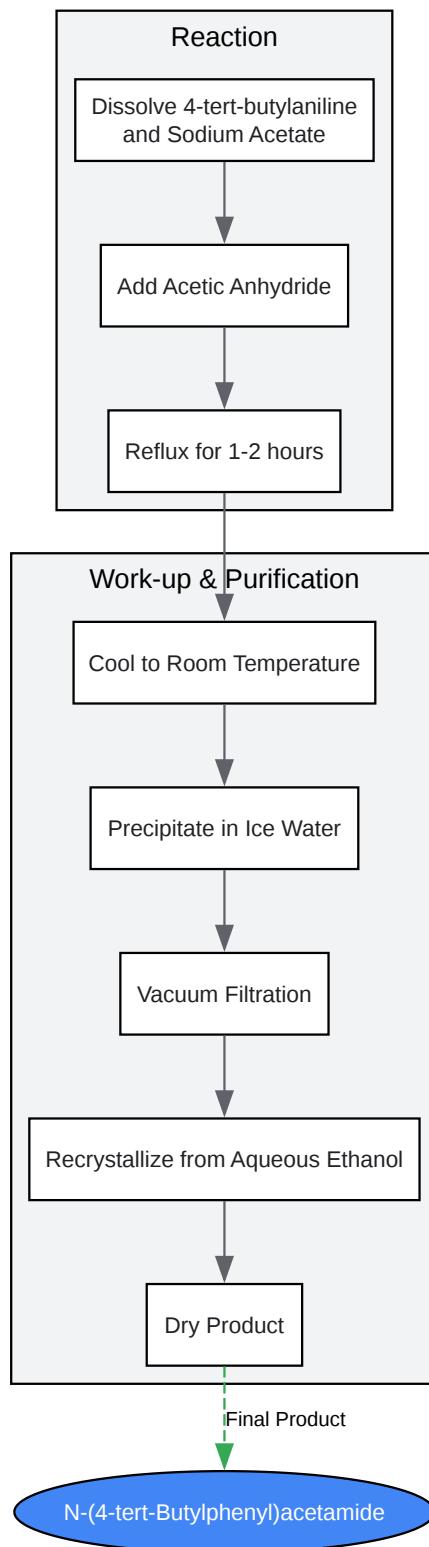
- Stirring apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 4-tert-butylaniline in a suitable solvent such as glacial acetic acid.
- Addition of Reagents: To the stirred solution, add an equimolar amount of anhydrous sodium acetate, followed by the slow, dropwise addition of acetic anhydride.
- Reaction: Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and by-products.
- Purification: The crude **N-(4-tert-Butylphenyl)acetamide** can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

## Synthesis Workflow Diagram

## Synthesis Workflow for N-(4-tert-Butylphenyl)acetamide

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Caption: Workflow for the synthesis and purification of **N-(4-tert-Butylphenyl)acetamide**.

## Spectroscopic Characterization

The identity and purity of synthesized **N-(4-tert-Butylphenyl)acetamide** can be confirmed using various spectroscopic techniques.

### Infrared (IR) Spectroscopy

The IR spectrum of **N-(4-tert-Butylphenyl)acetamide** exhibits characteristic absorption bands corresponding to its functional groups.[\[4\]](#)

- N-H Stretch: A sharp peak is typically observed in the region of 3300-3100  $\text{cm}^{-1}$ , corresponding to the stretching vibration of the N-H bond of the secondary amide.
- C=O Stretch (Amide I band): A strong absorption band is present around 1660-1680  $\text{cm}^{-1}$ , which is characteristic of the carbonyl group in an amide.
- N-H Bend (Amide II band): An absorption is also seen around 1530-1550  $\text{cm}^{-1}$ , corresponding to the N-H bending vibration.
- C-H Stretch: Peaks in the 3000-2850  $\text{cm}^{-1}$  region are due to the C-H stretching vibrations of the aromatic ring and the tert-butyl group.

## Applications in Drug Discovery and Development

While specific biological activity and drug development applications for **N-(4-tert-Butylphenyl)acetamide** are not extensively documented in publicly available literature, the broader class of acetamide and acetanilide derivatives has been a fertile ground for the discovery of new therapeutic agents.[\[5\]](#)

Derivatives of acetamide have been explored for a wide range of biological activities, including:

- Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Anticancer Activity: The acetamide scaffold is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[\[5\]](#)

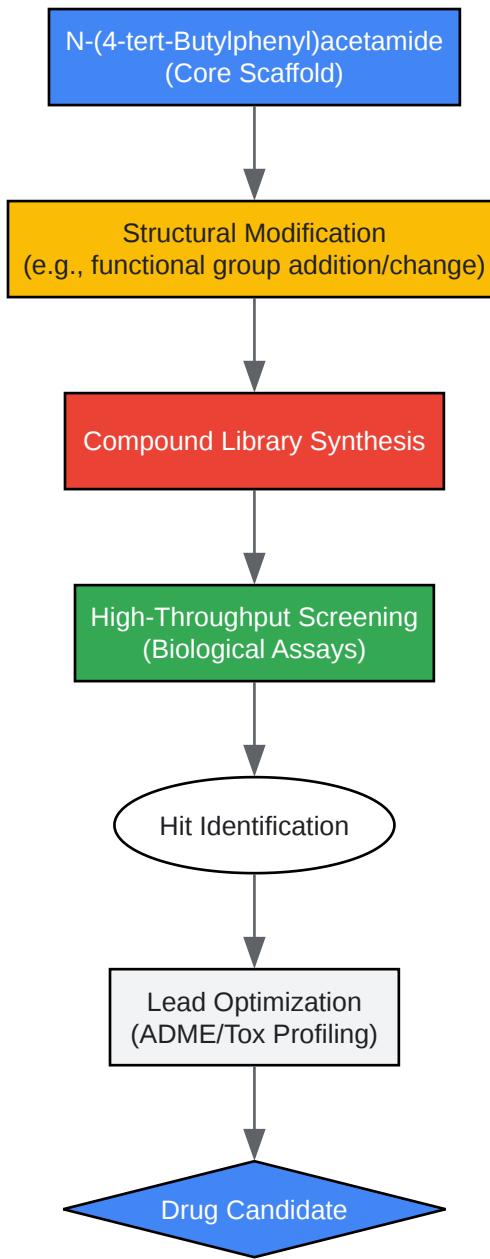
- **Antimicrobial and Antifungal Activity:** Certain acetamide derivatives have demonstrated efficacy against various bacterial and fungal strains.
- **Enzyme Inhibition:** The acetamide functional group can act as a key pharmacophore in the design of enzyme inhibitors for various therapeutic targets.

The tert-butyl group in **N-(4-tert-Butylphenyl)acetamide** is a lipophilic moiety that can influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). Researchers may utilize this compound as a building block or a lead structure for the development of novel drug candidates with tailored pharmacological profiles.

## Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold, like **N-(4-tert-Butylphenyl)acetamide**, to the development of a potential drug candidate.

## Drug Discovery Pathway for Acetamide Derivatives

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Caption: Logical progression from a core scaffold to a drug candidate.

## Conclusion

**N-(4-tert-Butylphenyl)acetamide** is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While its direct biological applications are yet to be fully elucidated, its structural features make it an interesting

candidate for further investigation in the fields of medicinal chemistry and materials science. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to synthesize, characterize, and explore the potential of this compound in various scientific endeavors. Further research into its biological activity is warranted to uncover its therapeutic potential.

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